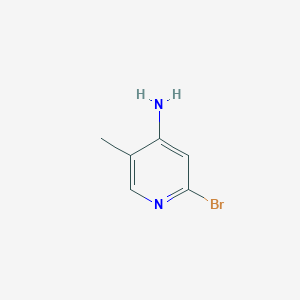

2-Bromo-5-methylpyridin-4-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTRUPUDUVCDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505454 | |

| Record name | 2-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-60-0 | |

| Record name | 2-Bromo-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-5-methylpyridin-4-amine, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogues and general principles of pyridine chemistry to offer a broader understanding of its reactivity and characteristics.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of the bromine atom, the amino group, and the methyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 79055-60-0 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H7BrN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |

| InChIKey | NZTRUPUDUVCDTC-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1N)Br |

Physical Properties

Quantitative physical property data for this compound is not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier catalogs and may not be fully verified.

| Property | Value | Source |

| Physical Form | Solid, powder | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Note: For the isomeric compound, 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2), a melting point of 148-151 °C is reported.[2] This information is provided for comparative purposes only.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amine protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the carbon atoms of the pyridine ring and the methyl group.

Reference Data for Isomer (2-Amino-5-bromo-4-methylpyridine): ¹H NMR (400Hz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H).[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, or the amino group. For the isomer 2-Amino-5-bromo-4-methylpyridine, a mass spectrometry result of m/z 188 (M+1) has been reported.[3]

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its reactivity is dictated by the interplay of its functional groups.

The pyridine ring is generally electron-deficient, and the bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution. The amino group at the 4-position is a strong activating group, which can influence the regioselectivity of electrophilic substitution reactions, although the electron-withdrawing nature of the pyridine nitrogen makes such reactions challenging.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position.[3] The amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of this compound are not available in the published literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of substituted aminopyridines.

Proposed Synthesis of this compound

A plausible synthetic route could involve the bromination of a suitable 5-methylpyridin-4-amine precursor or the amination of a 2,4-dibromo-5-methylpyridine derivative.

General Protocol for the Amination of a Dihalopyridine:

-

Reaction Setup: A solution of the starting dihalopyridine in a suitable solvent (e.g., an alcohol or an aprotic polar solvent) is prepared in a sealed reaction vessel.

-

Addition of Amine Source: An excess of an ammonia equivalent (e.g., aqueous ammonia, or a protected amine followed by deprotection) is added to the reaction mixture.

-

Heating: The reaction mixture is heated to an elevated temperature (typically >100 °C) for several hours to days. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyridine.

Note: The regioselectivity of the amination reaction will depend on the specific reaction conditions and the electronic and steric nature of the starting material.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Role as a Chemical Intermediate

Caption: The role of this compound as a key intermediate.

References

Technical Guide: Physical Properties of 2-Bromo-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0) is a heterocyclic organic compound featuring a pyridine core. Its structure, incorporating a bromine atom, a methyl group, and an amine group, makes it a valuable intermediate in medicinal chemistry and synthetic organic chemistry. A thorough understanding of its physical properties is fundamental for its application in laboratory research, process development, and the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such chemical compounds.

Core Physical Properties

The physical properties of this compound are summarized below. These values are crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 79055-60-0 | [1][2][3] |

| Molecular Formula | C₆H₇BrN₂ | [2][3][4] |

| Molecular Weight | 187.04 g/mol | [4][5] |

| Appearance | Solid | [2][4] |

| Melting Point | 125 °C | [1][2][3] |

| Boiling Point | 332.2 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 5.26 ± 0.42 (Predicted) | [1][2] |

Note: Boiling point, density, and pKa values are computationally predicted and should be confirmed by experimental analysis for critical applications.

Experimental Protocols

Accurate determination of physical properties is essential for compound verification and purity assessment. Standard protocols for key properties are detailed below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is firmly packed at the sealed end.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into a Thiele tube containing mineral oil, with the rubber band remaining above the oil level.

-

Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. The circulating oil ensures uniform heat distribution.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (Thiele Tube Method - for Solids with Low Boiling Points or Decomposable Solids)

While this compound is a solid at room temperature, this micro-boiling point method is suitable for determining the boiling point of small quantities of a substance.

Apparatus:

-

Thiele tube

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (mineral oil)

Procedure:

-

Sample Preparation: A small amount of the compound is placed into the small test tube (approximately half-full).

-

Capillary Insertion: A capillary tube is sealed at one end and placed, open-end down, into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in the Thiele tube filled with mineral oil.

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.

-

Recording: As the apparatus cools, the stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the substance equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[6][7][8]

Solubility Determination (Qualitative)

Understanding a compound's solubility profile in various solvents is crucial for purification, formulation, and designing reaction conditions.

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Addition: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

Solvent Addition: To each tube, a different solvent is added dropwise, starting with 0.5 mL.

-

Observation: The mixture is agitated or vortexed after each addition. The compound's solubility is observed. If it dissolves, it is recorded as "soluble."

-

Incremental Addition: If the compound does not dissolve, the solvent is added in increments up to a total of 3 mL, with agitation at each step.

-

Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, or insoluble). To enhance solubility, gentle heating or sonication can be applied, and any changes should be noted.[9]

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.

Caption: Workflow for Physical Property Characterization.

Caption: Key Properties and Applications Relationship.

References

- 1. 79055-60-0 | CAS DataBase [m.chemicalbook.com]

- 2. This compound [acrospharma.co.kr]

- 3. echemi.com [echemi.com]

- 4. aablocks.com [aablocks.com]

- 5. 79055-60-0 | this compound - Moldb [moldb.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. glpbio.com [glpbio.com]

An In-depth Technical Guide to 2-Bromo-5-methylpyridin-4-amine (CAS: 79055-60-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methylpyridin-4-amine, a key building block in synthetic chemistry, particularly in the development of kinase inhibitors. This document outlines its chemical properties, a plausible synthetic route, and its application in the synthesis of p38 MAP kinase inhibitors, supported by detailed experimental protocols and visualizations.

Core Compound Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 5-position. This trifunctionalized scaffold offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex molecules.[3] The bromine atom, in particular, serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]

| Property | Value | Source |

| CAS Number | 79055-60-0 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [4] |

Synthesis of this compound

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from the synthesis of a similar isomer and should be optimized for the specific synthesis of this compound.

Materials:

-

4-Amino-5-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Acetonitrile

Procedure:

-

Under an inert atmosphere and in an ice bath, dissolve 4-Amino-5-methylpyridine (1 equivalent) in DMF.

-

Slowly add a solution of NBS (1 equivalent) in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature (e.g., 20°C) for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Further purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield this compound.

Expected Outcome:

This method is expected to yield the desired monobrominated product with good selectivity and a high yield, similar to the 80% yield reported for the synthesis of 2-Amino-5-bromo-4-methylpyridine.[5]

Application in Drug Discovery: Synthesis of p38 MAP Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of potent and selective p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[6] The pyridine moiety of this compound can be incorporated into the core structure of pyridinylimidazole-based inhibitors.

p38 MAP Kinase Signaling Pathway

Caption: The p38 MAP kinase signaling pathway and the point of inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling for Inhibitor Synthesis

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for utilizing bromo-pyridines in the synthesis of biaryl compounds, which are often the core structures of kinase inhibitors.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Ethyl acetate

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to a specified temperature (e.g., 85-95°C) and stir for the required time (e.g., 15-18 hours), monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data from a Representative Suzuki Coupling

The following table summarizes typical reaction parameters and outcomes for Suzuki coupling reactions involving similar bromo-pyridines.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.069 mmol) | [7] |

| Arylboronic Acid | 1.1759 mmol | [7] |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | [7] |

| Base | K₃PO₄ (2.318 mmol) | [7] |

| Solvent | 1,4-dioxane:water (2:0.5 mL) | [7] |

| Reaction Time | 18 hours | [7] |

| Temperature | 90°C | [7] |

| Yield | Moderate to good | [7] |

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its versatile reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of scaffolds for potent kinase inhibitors, such as those targeting the p38 MAP kinase. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound and in the development of novel therapeutics. Further optimization of the synthetic and coupling reactions will continue to enhance its utility in medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 79055-60-0 | Benchchem [benchchem.com]

- 4. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential applications, and explores its relevance in contemporary drug discovery, particularly in the development of kinase inhibitors.

Chemical Identity and Properties

The IUPAC name for the compound with CAS number 79055-60-0 is This compound . The numbering of the pyridine ring begins at the nitrogen atom (position 1), with the substituents located at positions 2, 4, and 5.

Physicochemical Data

Quantitative data for this compound is summarized below. The data is primarily derived from computational models and data available for its close isomer, 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2), which is expected to have very similar properties.

| Property | Value | Source |

| CAS Number | 79055-60-0 | Chemical Suppliers |

| Molecular Formula | C₆H₇BrN₂ | PubChem[1] |

| Molecular Weight | 187.04 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | AA Blocks[2] |

| Hydrogen Bond Acceptors | 2 | AA Blocks[2] |

| Rotatable Bond Count | 0 | AA Blocks[2] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

| Appearance | White to off-white solid | Sourcing Guide[3] |

| Purity | Typically ≥97% | Sourcing Guide[3] |

Synthesis and Reactivity

While specific literature detailing a multi-step synthesis for this compound is limited, a plausible synthetic route can be devised based on established pyridine chemistry. A representative protocol would involve the bromination of a suitable methylpyridinamine precursor.

Representative Synthesis Protocol

This protocol describes the synthesis of the isomeric compound 2-Amino-5-bromo-4-methylpyridine , which illustrates the key transformations likely applicable to the target compound.

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

-

Thin-Layer Chromatography (TLC) equipment

Procedure:

-

Under ice bath conditions, dissolve 2-Amino-4-methylpyridine (30g, 277.8mmol) in DMF (150ml).

-

Prepare a solution of NBS (49.44g, 277.8mmol) in DMF.

-

Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining the temperature of the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at 20°C for 8-10 hours.

-

Monitor the reaction progress using TLC until the starting material is completely consumed.

-

Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.

-

Collect the solid by filtration and wash it with water.

-

The crude product is then washed with acetonitrile (164ml).

-

After a final filtration and drying, a brown solid of 2-Amino-5-bromo-4-methylpyridine is obtained (Yield: ~80%).

Reactivity and Use in Cross-Coupling Reactions

Substituted bromopyridines like this compound are valuable intermediates in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom at the 2-position can be readily displaced by a variety of organic groups from boronic acids or their esters, allowing for the construction of complex molecular architectures.

Biological Relevance and Applications in Drug Discovery

While direct biological activity data for this compound is not extensively documented, its structural motifs are present in compounds with significant pharmacological activity. The primary area of interest for such compounds is in the development of kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

The closely related isomer, 2-amino-5-bromo-4-methylpyridine , has been utilized in the synthesis of imidazo[4,5-b]pyridine-based compounds that act as dual inhibitors for FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases .[4][5]

-

FLT3 Kinase: This receptor tyrosine kinase is a critical regulator of hematopoiesis. Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, which is a key driver in approximately 20-35% of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis.[4][5]

-

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in cell cycle regulation, particularly in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

The synthesis of these dual inhibitors involves the use of the aminobromopyridine core to construct the larger imidazo[4,5-b]pyridine scaffold, which is then further functionalized to achieve high-potency inhibition of both kinase targets.[4]

Diagrams and Workflows

Synthetic Pathway to Dual FLT3/Aurora Kinase Inhibitors

The following diagram illustrates the role of a 2-amino-5-bromopyridine derivative as a key intermediate in the synthesis of potent kinase inhibitors.

Caption: Synthetic pathway for kinase inhibitors using a substituted pyridine intermediate.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical laboratory workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-5-methylpyridin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-Bromo-5-methylpyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The described methodology is based on a multi-step synthesis commencing from commercially available starting materials. This document offers comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic pathway to aid in laboratory-scale synthesis and process development.

Introduction

This compound (CAS No. 79055-60-0) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are often incorporated into novel therapeutic agents. This guide outlines a robust three-step synthesis to obtain this valuable building block, beginning with the nitration of 2-amino-4-methylpyridine, followed by a Sandmeyer-type diazotization and bromination, and concluding with the reduction of the nitro group.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through the following three-step reaction sequence:

Figure 1: Three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-nitro-2-aminopyridine

This initial step involves the nitration of 2-amino-4-methylpyridine to introduce a nitro group at the 5-position of the pyridine ring.

Reaction Scheme:

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methyl-5-nitro-2-aminopyridine.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Amino-4-methylpyridine |

| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ |

| Reaction Time | 2-3 hours |

| Temperature | 0-10 °C to RT |

| Typical Yield | 70-80% |

| Product Purity | >95% |

Step 2: Synthesis of 2-Bromo-4-methyl-5-nitropyridine

The amino group of 4-methyl-5-nitro-2-aminopyridine is converted to a bromo group via a Sandmeyer-type reaction.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of copper(II) bromide (1.2 eq) in acetonitrile, add tert-butyl nitrite (1.2 eq) at room temperature.

-

Add 4-methyl-5-nitro-2-aminopyridine (1.0 eq) portion-wise to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous ammonia solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-bromo-4-methyl-5-nitropyridine.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Methyl-5-nitro-2-aminopyridine |

| Key Reagents | tert-Butyl nitrite, Copper(II) bromide |

| Solvent | Acetonitrile |

| Reaction Time | 1-2 hours |

| Temperature | 60-70 °C |

| Typical Yield | 60-70% |

| Product Purity | >98% |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine, yielding the target compound.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, suspend 2-bromo-4-methyl-5-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Bromo-4-methyl-5-nitropyridine |

| Key Reagents | Iron powder, Ammonium chloride |

| Solvent | Ethanol/Water |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Typical Yield | 80-90% |

| Product Purity | >97% |

Conclusion

The presented three-step synthesis provides a reliable and reproducible pathway for the preparation of this compound. The experimental protocols are detailed to facilitate ease of replication in a laboratory setting. The quantitative data provided offers a benchmark for yield and purity expectations. This guide is intended to support researchers and drug development professionals in accessing this important chemical intermediate for their ongoing research and development endeavors. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times.

Spectroscopic Profile of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide

This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-5-bromo-4-methylpyridine. The experimental protocols for obtaining this data are also outlined to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-bromo-4-methylpyridine.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.078 | Singlet | 1H | Pyridine C-H |

| 6.406 | Singlet | 1H | Pyridine C-H |

| 4.481 | Singlet | 2H | -NH₂ |

| 2.277 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 188 | [M+1]⁺ |

Technique: Mass Spectrometry[1]

Infrared (IR) Spectroscopy Data

While a complete list of IR peaks is not detailed in the available literature, the presence of key functional groups can be inferred. A general representation of expected IR absorptions for this molecule is provided below.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1640-1550 | C=C and C=N stretch (pyridine ring) |

| 1300-1000 | C-N stretch |

| 800-600 | C-Br stretch |

Note: This is a generalized table based on typical IR absorption regions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Amino-5-bromo-4-methylpyridine is prepared by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol or acetonitrile. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-5-bromo-4-methylpyridine.

References

2-Bromo-5-methylpyridin-4-amine reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methylpyridin-4-amine

Introduction

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure incorporates several key reactive sites: a bromine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 5-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, combined with the specific substitution pattern, imparts a distinct reactivity profile to the molecule. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in cross-coupling reactions, reactions involving the exocyclic amine, and its susceptibility to nucleophilic substitution.

Core Reactivity Profile

The reactivity of this compound is primarily centered around the C2-Br bond and the C4-NH2 group. The bromine atom is a good leaving group, making the C2 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. The amino group, on the other hand, can undergo typical reactions of primary aromatic amines, such as acylation and alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. This compound can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to generate a diverse range of biaryl and heterobiaryl structures. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base.[1][2][3]

dot

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%), and a base like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) (2.0-3.0 equiv.) is prepared in a suitable solvent system, often a mixture of 1,4-dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-methylpyridin-4-amine.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 85 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene/EtOH/H2O | 100 | 75-85 |

| 4-Fluorophenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 88-98 |

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 2-amino-substituted pyridine derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.[7][8]

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a reaction vessel, this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor such as Pd(OAc)2 or Pd2(dba)3 (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP) (1-10 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.5-2.5 equiv.) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane). The vessel is sealed, and the mixture is heated under an inert atmosphere at 80-120 °C until the reaction is complete. After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or crystallization to yield the N-substituted 2-amino-5-methylpyridine derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | Pd(OAc)2/BINAP | NaOtBu | Toluene | 100 | 80-90 |

| Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | Dioxane | 110 | 75-85 |

| Benzylamine | Pd(OAc)2/RuPhos | K3PO4 | t-BuOH | 90 | 70-80 |

| Diethylamine | PdCl2(dppf) | LiHMDS | THF | 80 | 65-75 |

3. Other Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are the most common, the C2-Br bond can also participate in other palladium-catalyzed transformations such as:

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C double bonds with alkenes.

-

Stille Coupling: For the formation of C-C bonds with organostannanes.

Reactions of the Amino Group

The primary amino group at the C4 position exhibits reactivity characteristic of aromatic amines.

1. N-Acetylation

The amino group can be readily acylated, for instance, by reaction with acetic anhydride to form the corresponding acetamide. This is often done to protect the amino group or to modify the electronic properties of the molecule.

Experimental Protocol: N-Acetylation [4]

This compound (1.0 equiv.) is dissolved in a suitable solvent such as acetonitrile or dichloromethane. Acetic anhydride (1.2-1.5 equiv.) is added, followed by a catalytic amount of a strong acid like sulfuric acid, or a base such as pyridine or triethylamine. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60 °C) for a few hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which activates positions 2, 4, and 6 towards nucleophilic attack.[9] The presence of a good leaving group (Br) at the 2-position makes this site particularly susceptible to SNAr reactions, especially with strong nucleophiles like alkoxides or thiolates under forcing conditions. The reaction proceeds through a Meisenheimer-like intermediate.

dot

Caption: Overview of the main reaction pathways for the title compound.

Conclusion

This compound possesses a rich and versatile reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The C2-bromo substituent is the primary handle for introducing molecular diversity through a variety of well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. Concurrently, the C4-amino group offers a site for further functionalization or protection via standard amine chemistry. This dual reactivity allows for the strategic and sequential construction of complex molecular architectures, underscoring its importance for researchers in drug discovery and materials science.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Introduction to 2-Bromo-5-methylpyridin-4-amine Derivatives in Drug Discovery

An in-depth analysis of the available scientific literature reveals that 2-bromo-5-methylpyridin-4-amine serves primarily as a key intermediate in the synthesis of more complex molecules with notable biological activities, particularly as kinase inhibitors. This guide focuses on the biological activities of derivatives synthesized from this pyridinamine core, detailing their quantitative data, the experimental protocols used to determine their efficacy, and the signaling pathways they modulate.

This compound is a substituted pyridine that acts as a valuable building block in medicinal chemistry. Its structure allows for strategic chemical modifications to develop potent and selective inhibitors of various protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The derivatives of this compound have been investigated for their potential to target specific kinases involved in oncogenic signaling pathways.

Biological Activity of Key Derivatives

Research has led to the development of potent inhibitors of several kinases, including Fibroblast Growth Factor Receptor (FGFR) and spleen tyrosine kinase (Syk), starting from this compound. These derivatives have shown promise in preclinical studies.

FGFR Inhibitors

A series of 2,4-disubstituted pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1. These compounds are characterized by the presence of the 3-methyl-4-aminopyridin-2-yl core derived from the starting material.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against FGFR1 Kinase

| Compound ID | R Group | FGFR1 IC50 (nM) |

|---|---|---|

| 1a | 2,6-dichloro-3,5-dimethoxyphenyl | 1.5 |

| 1b | 2-chloro-6-methoxy-3,5-dimethylphenyl | 3.2 |

| 1c | 2,6-dichloro-3-methoxyphenyl | 4.8 |

| 1d | 2,6-dichloro-4-(2-morpholinoethoxy)phenyl | 7.5 |

Data sourced from studies on novel FGFR1 inhibitors.

Syk Inhibitors

Derivatives of this compound have also been explored as inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling of activating Fc receptors and the B-cell receptor. Its inhibition is a therapeutic strategy for various inflammatory diseases and B-cell malignancies.

Table 2: In Vitro Inhibitory Activity of a this compound Derivative against Syk Kinase

| Compound ID | Target Kinase | IC50 (nM) |

|---|

| 2a | Syk | 5 |

Data represents a key derivative identified in a high-throughput screening campaign.

Experimental Protocols

The determination of the biological activity of these derivatives involves a range of biochemical and cell-based assays.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against target kinases such as FGFR1 and Syk is typically determined using a biochemical assay.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., FGFR1, Syk)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

The test compound is serially diluted and added to the wells of a microplate.

-

The target kinase and its specific substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

-

The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent.

-

The luminescence or fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle).

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cell lines, a cell viability assay is commonly employed.

-

Cell Lines:

-

Cancer cell lines with known dependence on the target kinase (e.g., FGFR-dependent cancer cells).

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a prolonged period (e.g., 72 hours).

-

A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.

-

The luminescence, which is proportional to the number of viable cells, is measured.

-

-

Data Analysis:

-

The IC50 values for cell proliferation are calculated from the dose-response curves.

-

Signaling Pathways and Mechanisms of Action

The derivatives of this compound exert their biological effects by interfering with specific intracellular signaling pathways.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their ligands (FGFs), dimerize and autophosphorylate. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. The developed inhibitors act by competing with ATP for the binding site in the kinase domain of FGFR, thereby blocking the initiation of these downstream signals.

Caption: FGFR signaling pathway and point of inhibition.

Syk Signaling in B-Cells

In B-cells, the B-cell receptor (BCR) signaling is initiated upon antigen binding. This leads to the activation of spleen tyrosine kinase (Syk), which then phosphorylates downstream targets, activating pathways like the PI3K-AKT cascade. This signaling is essential for B-cell activation, proliferation, and survival. Syk inhibitors derived from this compound block the kinase activity of Syk, thus attenuating B-cell-mediated responses.

Caption: Syk signaling pathway in B-cells.

Synthesis and Workflow

The general workflow for the discovery and evaluation of these biologically active derivatives follows a structured path from chemical synthesis to biological testing.

Caption: General workflow for derivative synthesis and evaluation.

Conclusion

This compound is a versatile starting material for the generation of potent and selective kinase inhibitors. The derivatives developed from this scaffold have demonstrated significant inhibitory activity against key oncogenic and inflammatory targets like FGFR1 and Syk. The structured approach of chemical synthesis followed by rigorous biochemical and cell-based testing allows for the identification of lead compounds for further preclinical and clinical development. The data and methodologies presented in this guide underscore the importance of this chemical moiety in contemporary drug discovery.

2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

2-Bromo-5-methylpyridin-4-amine is a heterocyclic organic compound that has emerged as a crucial building block in the synthesis of novel therapeutic agents.[1] Characterized by a pyridine ring substituted with bromine, methyl, and amino groups, this intermediate possesses a unique combination of reactive sites, making it a versatile scaffold for developing a wide array of biologically active molecules.[1][2] Its structural features are of significant interest to medicinal chemists for designing compounds targeting various biological pathways, particularly in oncology, neurodegenerative diseases, and infectious diseases.[2][3][4]

Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthesis and drug design. High purity, typically 97% or greater, is essential to ensure predictable reactivity and minimize the formation of side products.[1]

| Property | Value | Reference |

| CAS Number | 79055-60-0 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1][5] |

| Molecular Weight | 187.04 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 148-151 °C | |

| Purity | ≥97% (typical) | [1] |

| SMILES String | BrC1=NC=C(N)C(C)=C1 | [5] |

| InChI Key | MVDBPMJQCXZKRB-UHFFFAOYSA-N | [5] |

Synthesis and Reactivity

The synthesis of substituted pyridines like this compound is a cornerstone of many drug discovery programs. While specific, detailed public-domain syntheses for this exact isomer are not extensively documented in the provided literature, a general and plausible synthetic pathway can be conceptualized based on standard organic chemistry principles for pyridine functionalization. The presence of both an amino group and a bromine atom provides two key points for chemical modification. The bromine atom is particularly suitable for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the introduction of various aryl or alkyl substituents.[6] The amino group can be functionalized through acylation, alkylation, or used to form other heterocyclic systems.

Caption: Plausible synthetic pathway for this compound.

Core Applications in Medicinal Chemistry

The utility of this compound lies in its role as a foundational scaffold for molecules with diverse pharmacological activities. Its derivatives have shown promise in several key therapeutic areas.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, which are crucial in cancer therapy.[7] Derivatives of substituted pyridines have been investigated as inhibitors of Polo-like kinase 4 (PLK4), p38α MAP kinase, and the epidermal growth factor receptor (EGFR), all of which are important targets in oncology.[7][8][9]

-

Anticancer Agents: Beyond kinase inhibition, pyridine-based compounds have been developed as tubulin polymerization inhibitors, acting as vascular disrupting agents in tumors.[10] The furan-2(5H)-one scaffold, when modified, has also yielded derivatives with potent activity against cancer cells, particularly colorectal cancer.[11]

-

Neurodegenerative Diseases: Nitrogen-based heterocyclic compounds, including pyridine derivatives, are actively researched as therapeutic agents for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[4] They are used to design molecules that can act as Monoamine Oxidase (MAO) inhibitors or Catechol-O-Methyltransferase (COMT) inhibitors.[4]

-

Antimicrobial Agents: The scaffold is a valuable starting point for developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2][12]

Table of Representative Derivative Activities

| Derivative Class | Target/Activity | Example Compound(s) | Quantitative Data | Citation(s) |

| Pyrimidin-2-amine Derivatives | PLK4 Inhibition | Compound 8h | IC₅₀ = 0.0067 µM | [7] |

| Pyridinylimidazole Derivatives | p38α MAP Kinase Inhibition | Compound 3 | >110-fold increase in TNF-α release inhibition vs. parent compound | [8] |

| 4-(Phenylamino)pyridopyrimidines | EGFR Tyrosine Kinase Inhibition | Weakly basic amine derivatives | IC₅₀ = 0.5-10 nM (enzyme); 8-40 nM (A431 cells) | [9] |

| Pyridine-bridged CA-4 Analogues | Tubulin Polymerization Inhibition / Anticancer | Compounds 4h, 4s | Arrested 70.6-73.4% of HeLa cells in G2/M phase (vs. 44.6% for CA-4) | [10] |

| Thiazolo[4,5-b]pyridines | Antibacterial | Compound 3g | MIC = 0.21 µM against P. aeruginosa and E. coli | [12] |

Key Experimental Protocols

The Suzuki cross-coupling reaction is a powerful and frequently used method to functionalize the bromine-substituted position of the pyridine ring, creating carbon-carbon bonds to introduce new aryl groups.

General Protocol: Suzuki Cross-Coupling of this compound

This protocol is adapted from established methods for similar pyridine derivatives.[13]

-

Reaction Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add a base, such as potassium phosphate (K₃PO₄, ~2.2 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity. Then, heat the mixture to reflux (typically 85–95 °C) for 15-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it to remove inorganic salts. Dilute the filtrate with an organic solvent like ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using column chromatography on silica gel, typically with a gradient of n-hexane and ethyl acetate as the eluent, to yield the pure coupled product.

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Signaling Pathway Context: p38 MAP Kinase

Inhibitors derived from the this compound scaffold can target crucial cellular signaling pathways implicated in disease. The p38 MAP kinase pathway, for instance, is a key regulator of inflammatory responses and is a target in cancer and inflammatory diseases.

Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.

Conclusion

This compound stands out as a high-value scaffold in medicinal chemistry. Its inherent reactivity and structural versatility allow for the systematic development of potent and selective modulators of various biological targets. From kinase inhibitors for cancer therapy to novel agents for neurodegenerative and infectious diseases, derivatives of this compound are at the forefront of drug discovery research. The continued exploration of this privileged core structure promises to yield new therapeutic candidates to address unmet medical needs.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. indiamart.com [indiamart.com]

- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-methyl-5-aminopyridine [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]

- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

The Versatile Heterocycle: A Technical Guide to 2-Bromo-5-methylpyridin-4-amine

Introduction: 2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0) is a substituted pyridine derivative that has emerged as a crucial heterocyclic building block in modern synthetic chemistry.[1] Its unique arrangement of a reactive bromine atom, a nucleophilic amine, and a methyl group on the pyridine core makes it an exceptionally versatile precursor for the synthesis of complex molecules. This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.[2][3]

Physicochemical and Safety Profile

The compound's structure, featuring both a hydrogen bond donor (amine) and acceptor (pyridine nitrogen), alongside a modifiable bromide, dictates its chemical behavior and utility. High purity, typically 97% or greater, is essential to ensure predictable reactivity and minimize the formation of side products in subsequent synthetic steps.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79055-60-0 | [1][4] |

| Molecular Formula | C₆H₇BrN₂ | [1][5] |

| Molecular Weight | 187.04 g/mol | [1][5] |

| Appearance | White to off-white solid | [1] |

| XLogP3 | 1.6 | [5] |

| Topological Polar Surface Area | 38.9 Ų | [5] |

| InChIKey | MVDBPMJQCXZKRB-UHFFFAOYSA-N | [6] |

Note: Some sources may list synonyms such as 2-Amino-5-bromo-4-methylpyridine, but the CAS number 79055-60-0 corresponds to the 4-amino isomer.[4][7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Class | Acute Tox. 4 | Harmful if swallowed. | [6] |

| Hazard Statement | H302 | Harmful if swallowed. | [6] |

| Precautionary Statement | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [6] |

Synthesis and Production

The synthesis of substituted bromopyridines often involves the selective bromination of an aminopyridine precursor. A common and efficient method utilizes N-Bromosuccinimide (NBS) as a brominating agent, which allows for controlled, regioselective introduction of the bromine atom under mild conditions.[7] This approach avoids the harsh conditions and multiple by-products associated with using elemental bromine.[7]

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from a known procedure for a structural isomer, 2-Amino-5-bromo-4-methylpyridine, and serves as a representative example.[7]

-

Dissolution: Under an inert atmosphere and cooled in an ice bath (0°C), dissolve the starting material, 4-Amino-5-methylpyridine (1 equivalent), in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of starting material).[7]

-

Reagent Addition: Add a solution of N-Bromosuccinimide (NBS) (1 equivalent) in DMF dropwise to the cooled mixture, maintaining the temperature below 5°C.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Quenching and Precipitation: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. A solid precipitate should form.[7]

-

Isolation and Purification: Filter the resulting solid and wash it thoroughly with water. Further purify the crude product by washing with cold acetonitrile, followed by filtration and drying under vacuum to yield the final product.[7] A typical yield for this type of reaction is approximately 80%.[7]

Core Reactivity and Applications in Synthesis

The true value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of highly functionalized molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8] For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, a key step in building biaryl structures commonly found in pharmaceuticals.[8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on a general method for the Suzuki coupling of bromopyridine amines.[8][10]

-

Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium phosphate (K₃PO₄, 2.2 equivalents).[10]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[8][10]

-

Reaction: Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring by TLC or LC-MS.[10]

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.

-

Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired biaryl product.

Table 3: Representative Suzuki Coupling Products from a Bromopyridine Amine Isomer

The following data is from the Suzuki coupling of the isomer 5-Bromo-2-methylpyridin-3-amine and serves to illustrate the scope and typical yields of such reactions.[10]

| Arylboronic Acid | Product | Yield (%) | M.p. (°C) |

| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 85 | 208-209 |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 | 224-225 |

| 3,4-Difluorophenylboronic acid | 5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine | 75 | 230-231 |

| 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 72 | 240 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[11] While this compound already contains an amino group, this reaction is highly relevant for other bromopyridines and demonstrates the versatility of the C-Br bond. For instance, a related precursor, 2-bromopyridine, can be aminated to install the very amine group that makes the title compound a useful building block.[12][13] This reaction is critical for synthesizing a diverse array of substituted aminopyridines.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. glpbio.com [glpbio.com]

- 5. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-methyl-5-aminopyridine [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers

An In-depth Exploration of a Key Building Block in Modern Drug Discovery and Agrochemical Development

In the landscape of synthetic organic chemistry, the strategic selection of foundational molecules is paramount to the successful development of novel therapeutic agents and advanced agrochemicals. Among these, 2-bromo-5-methylpyridin-4-amine has emerged as a versatile and highly valuable building block. Its unique substitution pattern on the pyridine ring, featuring a reactive bromine atom and an amino group, provides a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth analysis of the potential applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways.

Core Applications in Medicinal Chemistry and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its primary applications lie in the fields of medicinal chemistry, particularly in the development of kinase inhibitors for oncology, and in the agrochemical industry for the creation of innovative pesticides and herbicides.

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide variety of substituents to build complex molecular scaffolds. The amino group at the 4-position, in turn, can be a key pharmacophoric feature or a handle for further functionalization.

In agrochemical synthesis, the pyridine core of this compound is a common motif in many effective pesticides and herbicides. The specific substitution pattern of this compound allows for the generation of derivatives with tailored biological activities against specific pests or weeds, contributing to improved crop yields and protection.

Quantitative Data Summary

The following tables summarize key physical, spectroscopic, and biological activity data for this compound and its derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 79055-60-0 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Melting Point | 125 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| ¹H NMR | (CDCl₃, 300 MHz) δ 7.85 (s, 1H), 6.45 (s, 1H), 4.45 (br s, 2H), 2.15 (s, 3H) | |

| ¹³C NMR | (CDCl₃, 75 MHz) δ 155.8, 150.2, 148.1, 111.9, 108.6, 17.2 | |

| IR (KBr, cm⁻¹) | 3440, 3320, 1630, 1580, 1480, 860 | |

| Mass Spectrum (EI) | m/z 187/189 (M⁺), 108, 81 |

Table 2: Biological Activity of Pyridine Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Derivative A | CDK2 | 0.57 | [3] |

| Derivative B | CDK2 | 0.24 | [3] |

| Derivative C | VEGFR-2 | 5.0 | [4] |

| Derivative D | VEGFR-2 | 3.93 | [4] |

| Pyrazolopyridine 1 | TBK1 | 0.0071 | [5] |

| Pyrazolopyridine 2 | TBK1 | 0.0002 | [5] |

Key Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving aminopyridine scaffolds, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.